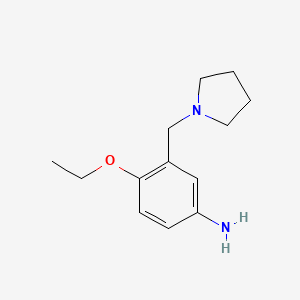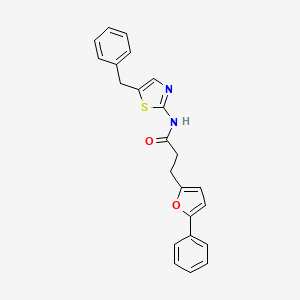
Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t a direct synthesis process available for “Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide”, a related compound, “Methyl (3)5- (N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates” was synthesized as novel heterocyclic amino acids in their N -Boc protected ester form for achiral and chiral building blocks .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C8H16BrNO3 and a molecular weight of 254.12154 .Scientific Research Applications
Structural Characterization and Cocrystals Formation
Cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride have been prepared, showing that piperidinium rings adopt a chair conformation with various hydroxyl group positions. These cocrystals belong to the monoclinic system with a C 2/ c space group, demonstrating complex hydrogen bonding and molecular disorder. The study highlights the significance of these structures in understanding molecular interactions and designing new materials with desired properties (Dega-Szafran et al., 2006).
Synthesis and Chemical Analysis
Efficient synthesis methods for related compounds, such as tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, have been proposed, showcasing the compound's role as an intermediate in the synthesis of novel inhibitors, like the protein tyrosine kinase Jak3 inhibitor CP-690550. This synthesis process involves several steps, including SN2 substitution and borohydride reduction, highlighting the compound's versatility in chemical synthesis (Chen Xin-zhi, 2011).
NMR Spectroscopy Studies
NMR studies on 4-hydroxy-1-methylpiperidine betaine derivatives have provided insights into the molecule's conformations, differentiating axial and equatorial positions of protons and illustrating the molecule's complex chemical behavior. This research is crucial for understanding the fundamental chemistry of similar compounds and their potential applications in medicinal chemistry and material science (Dega-Szafran et al., 2006).
Crystal Structure and Hydrogen Bonding
The crystal structure and hydrogen bonding of bis(N-methylpiperidine betaine) hydrobromide have been elucidated, demonstrating the compound's ability to form dimeric cations with short and symmetrical hydrogen bonds. This study aids in the understanding of molecular assembly and the design of molecular materials with specific properties (Dega-Szafran et al., 2002).
Properties
IUPAC Name |
methyl 4-hydroxy-1-methylpiperidine-3-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.BrH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6-7,10H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJIGJWLGZTHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)C(=O)OC)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2810393.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2810395.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2810398.png)

![2-{[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2810401.png)

![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2810403.png)
![2-(dimethylamino)-4-[4-(4-fluorophenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2810406.png)
![6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2810407.png)


